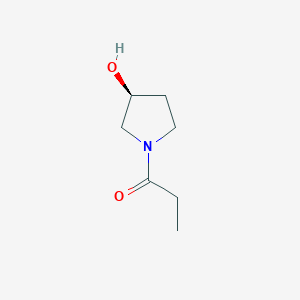
1-((S)-3-hydroxy-pyrrolidin-1-yl)-propan-1-one
Descripción general
Descripción
1-(S)-3-Hydroxy-pyrrolidin-1-yl)-propan-1-one, or 1-Pyrrolidin-3-one, is a cyclic organic compound belonging to the class of pyrrolidinones. It is a white solid that is soluble in organic solvents and water. It is commonly used in organic synthesis due to its reactivity. 1-Pyrrolidin-3-one is a versatile organic compound and has been applied in a wide range of scientific research applications, including drug synthesis, biochemistry, and physiology.
Aplicaciones Científicas De Investigación
1-Pyrrolidin-3-one has been extensively utilized in scientific research. It has been used as a building block for drug synthesis due to its reactivity. It has also been used in the synthesis of several biologically active compounds, such as pyrrolidinones and pyrrolizidines. Additionally, 1-pyrrolidin-3-one has been used in the synthesis of peptides and peptidomimetics.
Mecanismo De Acción
1-Pyrrolidin-3-one is a versatile organic compound and its mechanism of action is dependent on the application. In drug synthesis, 1-pyrrolidin-3-one is typically used as a building block and its reactivity is dependent on the other reactants. In peptide synthesis, 1-pyrrolidin-3-one is typically used to form amide bonds between amino acids.
Efectos Bioquímicos Y Fisiológicos
1-Pyrrolidin-3-one is not known to have any direct biochemical or physiological effects. However, the compounds synthesized using 1-pyrrolidin-3-one may have biochemical and physiological effects. For example, compounds synthesized using 1-pyrrolidin-3-one may be agonists or antagonists of certain receptors and may have effects on cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Pyrrolidin-3-one is a versatile organic compound and has several advantages for laboratory experiments. It is relatively easy to synthesize and is soluble in common organic solvents, making it easy to work with. Additionally, 1-pyrrolidin-3-one is relatively stable and can be stored for long periods of time. However, 1-pyrrolidin-3-one is also reactive and may react with other compounds in the laboratory. It is important to take proper safety precautions when working with 1-pyrrolidin-3-one.
Direcciones Futuras
1-Pyrrolidin-3-one has a wide range of applications in scientific research and there are several potential future directions. One potential application is the synthesis of polymers. 1-Pyrrolidin-3-one can be used to create polymers with varying properties, which could be used in a variety of applications. Additionally, 1-pyrrolidin-3-one could be used to synthesize more complex compounds, such as peptides and peptidomimetics. Finally, 1-pyrrolidin-3-one could be used in the synthesis of drugs and other biologically active compounds.
Propiedades
IUPAC Name |
1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-7(10)8-4-3-6(9)5-8/h6,9H,2-5H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPZUBJRAYHHQC-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N1CC[C@@H](C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((S)-3-hydroxy-pyrrolidin-1-yl)-propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Bromo-2-[chloro(difluoro)-methoxy]-1-fluoro-benzene](/img/structure/B1456833.png)
![3-{[(2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}propanoic acid](/img/structure/B1456834.png)


![2-Oxaspiro[3.3]heptane-6,6-diyldimethanol](/img/structure/B1456839.png)
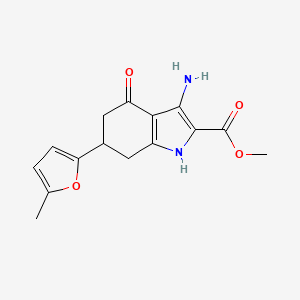
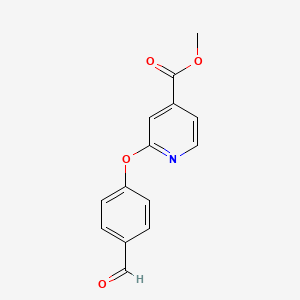
![N-[(4-cyanophenyl)methyl]-6-(piperazin-1-yl)hexanamide dihydrochloride](/img/structure/B1456846.png)
![Spiro[3.3]heptan-1-OL](/img/structure/B1456847.png)
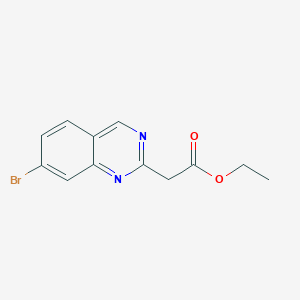
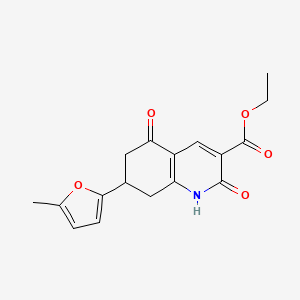
![11-methyl-3-(5-methyl-2-furyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B1456850.png)